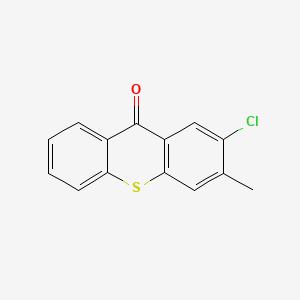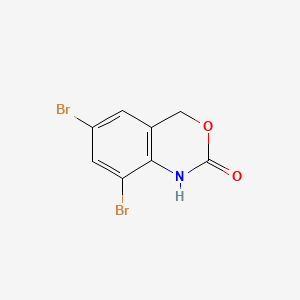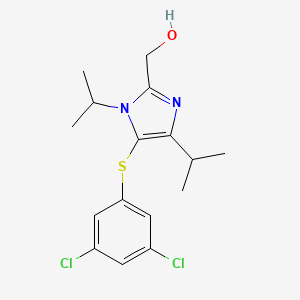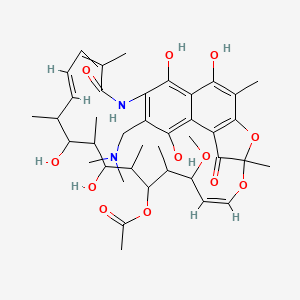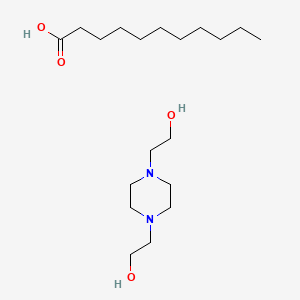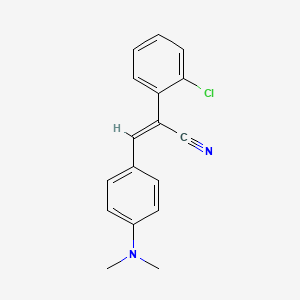
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a chlorinated phenyl group and a dimethylamino-substituted phenyl group connected by an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways in cells, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)ethylamine
- (2-amino-5-chlorophenyl)(phenyl)methanol
Comparison
Compared to similar compounds, 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to its combination of a chlorinated phenyl group and a dimethylamino-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
7496-17-5 |
|---|---|
Formule moléculaire |
C17H15ClN2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
(Z)-2-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
Clé InChI |
XOQICXJZZWXQDG-SDNWHVSQSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



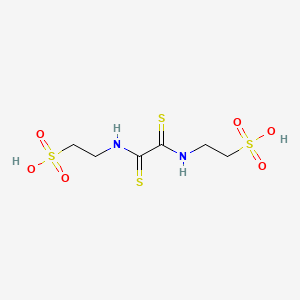
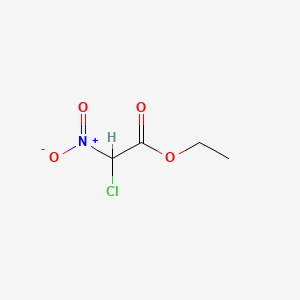
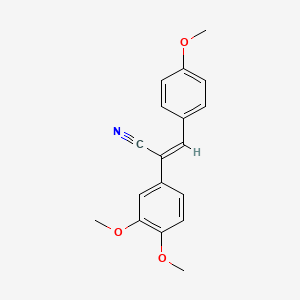
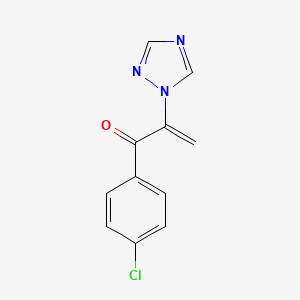

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

